molecular formula C22H26FNO3 B4911673 Propan-2-yl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propan-2-yl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4911673
M. Wt: 371.4 g/mol
InChI Key: OTKQFRJGQFSXJG-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline (HHQ) derivative with a 1,4-dihydropyridine (1,4-DHP) core. Its structure includes a 3-fluorophenyl substituent at the 4-position and an isopropyl ester group at the 3-position. The compound’s conformational features, such as the flat-boat conformation of the 1,4-DHP ring and the envelope conformation of the fused cyclohexanone, are critical for its interactions with biological targets .

Properties

IUPAC Name

propan-2-yl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO3/c1-12(2)27-21(26)18-13(3)24-16-10-22(4,5)11-17(25)20(16)19(18)14-7-6-8-15(23)9-14/h6-9,12,19,24H,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKQFRJGQFSXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)F)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the hexahydroquinoline core through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine. The resulting dihydropyridine is then oxidized to form the hexahydroquinoline structure. The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, and the carboxylate ester is formed through esterification with isopropanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Hantzsch synthesis and Friedel-Crafts acylation to improve yield and efficiency. Additionally, the esterification step can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid to ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

    Ester Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) as catalysts.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

    Ester Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Propan-2-yl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the hexahydroquinoline core may interact with biological membranes or proteins. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor modulation, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,4-DHP-derived hexahydroquinolines. Below is a detailed comparison with structurally related analogs, highlighting substituent effects on physicochemical and biological properties:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 4) Ester Group (Position 3) Molecular Weight (g/mol) Key Properties/Biological Activity Evidence Source
Target Compound 3-fluorophenyl Propan-2-yl ~408.4* Enhanced lipophilicity (predicted logP ~4.5); potential CNS activity due to fluorine’s electronegativity
Ethyl 4-(4-dimethylaminophenyl)-... 4-dimethylaminophenyl Ethyl 380.5 Crystal packing via N–H⋯O bonds; fluorescence properties
Propan-2-yl 4-(3-bromophenyl)-... 3-bromophenyl Propan-2-yl 432.36 High logP (5.1); bromine increases steric bulk, altering target selectivity
Ethyl 4-(2-chloro-phenyl)-... 2-chlorophenyl Ethyl 388.9 Anti-inflammatory activity at low doses (IC₅₀ < 10 µM)
Propan-2-yl 4-(4-fluorophenyl)-7-(thiophen-2-yl)-... 4-fluorophenyl + thiophene Propan-2-yl 425.5 Thiophene enhances π-π stacking; fluorophenyl improves membrane permeability
Propyl 4-(3-ethoxy-4-hydroxyphenyl)-... 3-ethoxy-4-hydroxyphenyl Propyl ~434.4* Hydroxyl group enables hydrogen bonding; ethoxy group increases metabolic stability

*Molecular weights estimated based on structural analogs.

Key Observations :

Fluorine, being smaller and more electronegative, balances lipophilicity and membrane permeability . Methoxy/Hydroxy Groups: Ethoxy and hydroxyl groups (e.g., ) improve hydrogen-bonding capacity, critical for enzyme inhibition (e.g., kinase targets).

Ester Group Influence: Propan-2-yl vs.

Conformational Stability: All analogs share the 1,4-DHP flat-boat conformation and cyclohexanone envelope conformation, ensuring structural rigidity for target recognition . However, meta-substituted phenyl groups (e.g., 3-fluorophenyl) introduce torsional strain compared to para-substituted analogs, possibly affecting binding kinetics.

Biological Activity Trends :

  • Fluorinated derivatives (e.g., target compound and ) show promise in CNS applications due to fluorine’s ability to cross the blood-brain barrier.
  • Chlorinated analogs (e.g., ) exhibit potent anti-inflammatory activity, while brominated compounds (e.g., ) may prioritize anticancer targets due to higher steric demand.

Biological Activity

Propan-2-yl 4-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the family of hexahydroquinoline derivatives. Its unique structure and functional groups contribute to its diverse biological activities. This article explores its biological activity through various studies and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H26FNO3
Molecular Weight371.45 g/mol
LogP4.3483
LogD0.0611
Polar Surface Area44.354 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorophenyl group enhances its lipophilicity and may influence its binding affinity to target proteins. Studies suggest that derivatives of hexahydroquinoline compounds exhibit significant antibacterial and antiviral properties.

Antiviral Activity

Research indicates that certain oxoquinoline derivatives can act as potent inhibitors of human immunodeficiency virus type I (HIV-1) transcription. For instance, studies have shown that modifications in the oxoquinoline structure can lead to increased efficacy against viral replication . The specific role of the fluorophenyl group in enhancing antiviral activity is an area of ongoing investigation.

Antibacterial Activity

The antibacterial potential of hexahydroquinoline derivatives has been well-documented. These compounds have shown effectiveness against various bacterial strains due to their ability to inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication . The structure-activity relationship (SAR) studies indicate that alterations in substituents on the quinoline core can significantly modulate antibacterial potency.

Case Studies

  • Antiviral Efficacy : A study published in Antiviral Research demonstrated that oxoquinoline derivatives, including those similar to this compound, exhibited a dose-dependent inhibition of HIV replication in vitro. The structure was found to be crucial for binding to viral proteins .
  • Antibacterial Activity : In another study focusing on the antibacterial properties of hexahydroquinoline derivatives, compounds with similar structural features were tested against Gram-positive and Gram-negative bacteria. Results indicated a strong inhibitory effect on bacterial growth, with minimum inhibitory concentrations (MICs) significantly lower than those for standard antibiotics .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • In vitro Studies : The compound has shown promising results in inhibiting specific cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Structure Activity Relationship (SAR) : Variations in the alkyl chain length and substitution patterns on the aromatic ring significantly affect biological activity. Compounds with longer alkyl chains generally exhibited enhanced activity against target cells.

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